Pentamethylphenylacetonitrile
Description
Significance of Nitriles in Modern Organic Chemistry
Nitriles, or organic compounds containing a cyano (-C≡N) group, are of immense importance in modern organic chemistry. nih.govthieme-connect.de This functional group is characterized by a highly polar carbon-nitrogen triple bond, which serves as a reactive site for a multitude of chemical transformations. numberanalytics.comebsco.com The versatility of the nitrile group allows for its conversion into various other functional groups, including primary amines, carboxylic acids, amides, aldehydes, and ketones, making nitriles crucial intermediates in the synthesis of complex molecules. thieme-connect.deebsco.com
The applications of nitriles span numerous sectors, including pharmaceuticals, agrochemicals, polymers, and dyes. numberanalytics.commdpi.com In medicinal chemistry, the nitrile group is a key component in many bioactive compounds. ulisboa.pt Furthermore, nitriles can act as directing groups in C-H bond functionalization reactions, enabling the introduction of diverse functionalities into a molecule. nih.govresearchgate.net Their unique reactivity also allows them to participate in various cycloaddition and cascade reactions to form important carbo- and heterocyclic structures. nih.govresearchgate.net Acetonitrile (B52724), the simplest organic nitrile, is widely used as a polar aprotic solvent in laboratories and industrial processes due to its ability to dissolve a wide range of organic and inorganic compounds. thieme-connect.denumberanalytics.com
Academic Context and Research Landscape of Pentamethylphenylacetonitrile
The academic interest in this compound lies in its potential as a building block in organic synthesis. ontosight.ai Research has explored its synthesis, typically through the reaction of pentamethylbenzyl chloride with a cyanide source, often in the presence of a phase-transfer catalyst to achieve satisfactory yields. ontosight.airesearchgate.net
Studies involving this compound have investigated its reactivity in condensation reactions with aldehydes. researchgate.netcolab.ws These reactions, often carried out under solvent-free conditions with a base like potassium hydroxide (B78521), can lead to the formation of α,β-unsaturated nitriles. colab.ws The steric hindrance provided by the pentamethylphenyl group can influence the reaction conditions and yields, sometimes necessitating the use of a phase-transfer agent. researchgate.netcolab.ws The resulting products are of interest for their potential biological activities and as intermediates for more complex molecular architectures. researchgate.net
Historical Advancements in Arylacetonitrile Chemistry
The chemistry of arylacetonitriles, the class of compounds to which this compound belongs, has a rich history. The first synthesis of a nitrile, benzonitrile, was reported in 1832. nbu.ac.in Early methods for synthesizing aryl nitriles, such as the Sandmeyer reaction, have been known for over a century. researchgate.net Another classical method is the Rosenmund-von Braun reaction, which involves the cyanation of aryl halides using copper(I) cyanide at high temperatures. nbu.ac.inresearchgate.net
Significant advancements in the synthesis of arylacetonitriles have come with the development of transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.org Palladium-catalyzed cyanation of aryl halides and pseudohalides, first introduced in 1973, has become a widely used method due to its functional group tolerance and catalytic efficacy. rsc.orgrsc.org Over the years, research has focused on developing more efficient and environmentally friendly cyanation methods. This includes the use of less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]) and the development of catalysts based on other transition metals like nickel and copper. acs.org More recent developments focus on direct C-H bond cyanation, which avoids the pre-functionalization of the aromatic ring, representing a more atom-economical approach. chimia.chscribd.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,4,5,6-pentamethylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHYQRAQLGAUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956170 | |
| Record name | (Pentamethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34688-70-5 | |
| Record name | Pentamethylphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034688705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Pentamethylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of Pentamethylphenylacetonitrile
Fundamental Reactivity of the Nitrile Moiety
The nitrile group (C≡N) in pentamethylphenylacetonitrile is a versatile functional group, characterized by its linear geometry and the polarized triple bond, which renders the carbon atom electrophilic. This electronic feature allows it to undergo a variety of transformations typical of nitriles, although its reactivity is modulated by the significant steric bulk of the adjacent pentamethylphenyl ring.
Hydrolysis to Carboxylic Acids and Amides
Like other nitriles, this compound can be hydrolyzed to yield either a carboxylic acid or an amide, depending on the reaction conditions. chemistrysteps.compressbooks.pub This process is fundamental for converting the nitrile into other valuable oxygen-containing functional groups.
The hydrolysis proceeds in two main stages: the initial conversion of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide, in this case, pentamethylphenylacetamide . chemistrysteps.compressbooks.pub With continued heating in the presence of acid, this amide intermediate undergoes further hydrolysis to produce the final carboxylic acid, pentamethylphenylacetic acid , and an ammonium (B1175870) ion. pressbooks.pub
Base-Catalyzed Hydrolysis : In the presence of a strong base, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. chemistrysteps.com The resulting intermediate is protonated by water to form the amide. The reaction can often be stopped at the amide stage under milder basic conditions. However, more vigorous conditions (such as prolonged heating) will drive the hydrolysis of the amide to the carboxylate salt, which upon acidic workup yields the carboxylic acid. chemistrysteps.com
While these mechanisms are well-established for nitriles, specific high-yield procedures and kinetic data for the hydrolysis of the sterically hindered this compound are not extensively documented in readily available literature.
Nucleophilic Additions and Cyclizations
The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles, such as those found in organometallic reagents. chemistrysteps.comnumberanalytics.com
Addition of Organometallic Reagents : The reaction of nitriles with Grignard reagents or organolithium reagents is a classic method for the synthesis of ketones. pressbooks.publibretexts.org The reaction proceeds via the nucleophilic addition of the organometallic's carbanion to the nitrile carbon, forming an imine anion intermediate. This intermediate is stable to further addition under the reaction conditions. Subsequent hydrolysis of the imine anion in an aqueous workup step yields the final ketone. libretexts.org For this compound, this reaction would provide a route to various substituted ketones, although specific examples are not widely reported.
Reduction to Amines : Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon, ultimately forming a primary amine after an aqueous workup. libretexts.org
Cyclization Reactions : Intramolecular reactions involving the nitrile group can lead to the formation of cyclic compounds. For instance, the Bischler-Napieralski reaction and related cyclizations can produce dihydroisoquinolines from N-acyl-β-arylethylamines. masterorganicchemistry.com While these reactions typically involve amide precursors, related pathways can sometimes utilize nitrile functionalities. Similarly, intramolecular Friedel-Crafts type reactions could theoretically occur if a suitable electrophilic site is present elsewhere in the molecule, though such examples involving this compound are not documented. masterorganicchemistry.comrsc.org The Dieckmann condensation is another intramolecular reaction used to form cyclic β-keto esters from diesters, illustrating a general principle of ring formation driven by the generation of a carbanion alpha to an activating group, a role the nitrile in this compound could potentially play. libretexts.org
Carbon-Carbon Bond Forming Reactions
This compound serves as a key substrate in carbon-carbon bond-forming reactions where the methylene (B1212753) group (—CH₂—), activated by the adjacent electron-withdrawing nitrile, can be deprotonated to form a nucleophilic carbanion.
Knoevenagel Condensation of Arylacetonitriles with Carbonyl Compounds
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of a compound with an active methylene group (like an arylacetonitrile) with an aldehyde or ketone in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a reliable method for forming a new carbon-carbon double bond, typically yielding α,β-unsaturated nitriles. slideshare.net
For this compound, the reaction proceeds by the base-catalyzed deprotonation of the α-carbon to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to afford the final α,β-unsaturated nitrile product. wikipedia.org
A significant finding for this specific substrate is that due to its steric bulk, the Knoevenagel condensation requires a phase transfer catalyst (PTC) to achieve satisfactory yields. colab.wsresearchgate.netlookchem.com Phase transfer catalysts, such as crown ethers or quaternary ammonium salts, facilitate the transport of the base (e.g., carbonate anion) from a solid or aqueous phase into the organic phase where the reaction occurs, thereby promoting the necessary deprotonation of the sterically hindered nitrile. researchgate.netrsc.org
Scope and Limitations with Various Aldehydes and Ketones
The range of carbonyl compounds that can successfully undergo Knoevenagel condensation with this compound is influenced by steric and electronic factors.
| Carbonyl Reactant | Base/Catalyst System | Product Type | Yield | Notes |
| Benzaldehyde | K₂CO₃ / Crown Ether (PTC) | α,β-Unsaturated Nitrile | Good | Phase transfer conditions are crucial for success. researchgate.net |
| 4-Methoxybenzaldehyde | K₂CO₃ / PTC | α,β-Unsaturated Nitrile | Satisfactory | Reaction proceeds under solvent-free conditions with PTC. researchgate.net |
| Aliphatic Aldehydes | Not specified | α,β-Unsaturated Nitrile | Poor | Generally do not condense satisfactorily with related arylacetonitriles, suggesting strong limitations. colab.ws |
| Ketones | Not specified | α,β-Unsaturated Nitrile | Poor | Generally do not condense well with related arylacetonitriles, likely due to increased steric hindrance. colab.ws |
Scope : The reaction appears most successful with aromatic aldehydes. researchgate.netresearchgate.net The presence of electron-donating or electron-withdrawing groups on the aromatic ring of the aldehyde can influence the reaction rate but generally does not prevent the reaction.
Limitations : The primary limitation arises from steric hindrance.
Ketones : The reaction with ketones is generally unsuccessful or gives very low yields. The increased steric bulk of two alkyl/aryl groups on the carbonyl carbon, combined with the significant bulk of the pentamethylphenyl group, severely hinders the initial nucleophilic attack. colab.ws
Aliphatic Aldehydes : Simple aliphatic aldehydes are also reported to be poor substrates for condensation with related arylacetonitriles, suggesting that this compound would be even less reactive with them. colab.ws
Stereoselective Formation of α,β-Unsaturated Nitriles
The Knoevenagel condensation can potentially form two geometric isomers, (E) and (Z), of the resulting α,β-unsaturated nitrile. In many cases, the reaction shows a high degree of stereoselectivity, favoring the formation of the thermodynamically more stable isomer. wikipedia.orgrsc.org
For the product of the reaction between this compound and an aldehyde, the (E)-isomer, where the bulky pentamethylphenyl group and the substituent from the aldehyde are on opposite sides of the double bond, is generally expected to be the major product due to minimized steric strain. The reaction mechanism often involves a reversible elimination step from the aldol (B89426) intermediate. This reversibility allows for equilibration to the more stable planar carbanion, which ultimately leads to the thermodynamically favored (E)-alkene. rsc.org While this is the general principle, specific studies detailing the E/Z ratios for condensations involving this compound are not extensively reported.
α-Alkylation of the Acetonitrile (B52724) Moiety
The acetonitrile group in this compound possesses acidic α-protons, making it susceptible to deprotonation and subsequent alkylation. This reaction is a fundamental carbon-carbon bond-forming process, enabling the introduction of various alkyl substituents at the position adjacent to the nitrile.
The α-alkylation of arylacetonitriles, the class of compounds to which this compound belongs, can be achieved through several catalytic methods. These reactions typically proceed via the formation of a carbanion intermediate, which then acts as a nucleophile.
Key Research Findings:
Transition Metal Catalysis: Various transition metals, including ruthenium, copper, and iron, have been shown to catalyze the α-alkylation of arylacetonitriles. sci-hub.seresearchgate.netliverpool.ac.ukorganic-chemistry.org These reactions often employ a "borrowing hydrogen" or "hydrogen auto-transfer" strategy, where an alcohol is used as the alkylating agent. liverpool.ac.ukorganic-chemistry.org The alcohol is temporarily oxidized to an aldehyde in the catalytic cycle, which then undergoes a condensation reaction with the nitrile. Subsequent reduction of the resulting intermediate yields the α-alkylated product.
Base-Promoted Alkylation: Traditional methods involve the use of a strong base to deprotonate the α-carbon, followed by reaction with an alkyl halide. researchgate.net The choice of base and solvent is critical to prevent side reactions.
Photochemical and Radical Approaches: More recent developments include the use of visible-light-mediated organocatalysis for the α-alkylation of ketones, a principle that can be extended to nitrile compounds. nih.gov These methods proceed through radical intermediates, offering alternative reaction pathways and compatibility with a broader range of functional groups. nih.gov
The steric bulk of the pentamethylphenyl group in this compound is expected to play a significant role in its α-alkylation reactions. While the electron-donating nature of the methyl groups may slightly increase the acidity of the α-protons, the steric hindrance imposed by the ortho-methyl groups could impede the approach of both the base and the electrophile, potentially requiring more forcing reaction conditions or specialized catalytic systems to achieve high yields.
Table 1: Catalytic Systems for α-Alkylation of Arylacetonitriles
| Catalyst System | Alkylating Agent | General Mechanism | Reference |
| Ruthenium(II) pincer complex | Alcohols | Borrowing Hydrogen | sci-hub.se |
| Copper(II) chloride/TMEDA | Benzyl alcohols | Hydrogen Atom Abstraction | researchgate.net |
| Iron pincer complex | Primary alcohols | Borrowing Hydrogen | liverpool.ac.uk |
| Iron(0) catalyst system | Alcohols | Borrowing Hydrogen/Dehydrogenative Coupling | organic-chemistry.org |
| Chiral amine organocatalyst | Alkyl halides | Photochemical Radical Pathway | nih.gov |
Reductive Alkylation Pathways
Reductive alkylation offers a versatile method for the synthesis of substituted amines from nitriles. d-nb.infonih.gov For this compound, this would involve the reduction of the nitrile group to a primary amine, followed by alkylation.
General Pathways:
Two-Step Process: The nitrile is first reduced to the corresponding primary amine, 2-(pentamethylphenyl)ethan-1-amine, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This amine can then be isolated and subsequently alkylated with an aldehyde or ketone in the presence of a reducing agent (reductive amination). organic-chemistry.org
One-Pot Synthesis: A more direct approach involves the reductive coupling of the nitrile with an aldehyde or ketone in the presence of a catalyst and a reducing agent, typically hydrogen gas. d-nb.infonih.gov This method directly yields secondary or tertiary amines.
Recent advances have focused on the development of efficient catalysts for the reductive alkylation of nitriles. Nanostructured cobalt catalysts have shown broad substrate scope and tolerance for various functional groups in the reductive coupling of nitriles with aldehydes or ketones. d-nb.info
The steric hindrance of the pentamethylphenyl group would again be a factor, potentially influencing the accessibility of the nitrile group for reduction and subsequent alkylation.
Reactions Involving the Pentamethylphenyl Aromatic Ring
Electrophilic Aromatic Substitution (if applicable to the methylated system)
The pentamethylphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of five electron-donating methyl groups. masterorganicchemistry.comwikipedia.org These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.com
However, the substitution pattern is heavily dictated by steric hindrance. The single unsubstituted position on the aromatic ring is the primary site for electrophilic attack. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.
Key Considerations:
Directing Effects: The methyl groups are ortho, para-directing. In this fully substituted ring, the electronic activation is cumulative.
Steric Hindrance: The five methyl groups create a sterically crowded environment, which can significantly hinder the approach of the electrophile. This steric shield can make reactions that are typically facile on less substituted rings more challenging. researchgate.net
Ipso-Substitution: In some cases, an incoming electrophile might replace one of the existing methyl groups in a process known as ipso-substitution. chemistrytalk.org
Due to the high degree of substitution, electrophilic aromatic substitution on the pentamethylphenyl ring of this compound is likely to be limited and may require harsh reaction conditions.
Side-Chain Modifications and Oxidative Processes
The methyl groups on the aromatic ring can undergo modification, primarily through oxidative processes. Benzylic oxidation, for instance, could convert one or more of the methyl groups into carboxylic acid or alcohol functionalities under strong oxidizing conditions.
Furthermore, the entire pentamethylphenyl group can be viewed as a large, sterically demanding protecting group that can potentially be cleaved or modified. Studies on related pentamethylphenyl ketones have shown that the pentamethylphenyl group can be cleaved under certain reductive conditions. researchgate.net
Derivatization Chemistry for this compound Analogues
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as enhancing analytical detection or creating a library of analogues for structure-activity relationship studies. ddtjournal.comresearch-solution.comnih.gov
For this compound, derivatization can be approached in several ways:
Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide. It can also be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.
Derivatization following α-Alkylation: The products of α-alkylation can be further modified. For instance, the nitrile group of the alkylated product can be reduced to an amine, which can then be acylated or undergo other amine-specific reactions.
Analytical Derivatization: To improve its detection in analytical techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), this compound can be derivatized. sigmaaldrich.comlibretexts.org For example, if the nitrile is converted to an amine, it can be reacted with a fluorogenic reagent to create a highly fluorescent derivative for HPLC analysis. libretexts.org
The synthesis of various derivatives allows for the systematic exploration of how structural changes affect the biological or chemical properties of the parent molecule. rsc.orgnih.govajchem-a.com
Table 2: Potential Derivatization Reactions of this compound
| Functional Group Targeted | Reaction Type | Potential Product |
| Nitrile | Hydrolysis (acidic or basic) | 2-(Pentamethylphenyl)acetic acid |
| Nitrile | Reduction | 2-(Pentamethylphenyl)ethan-1-amine |
| α-Carbon | α-Alkylation | α-Substituted Pentamethylphenylacetonitriles |
| Aromatic Methyl Groups | Oxidation | Carboxy-substituted this compound |
Mechanistic Investigations in Pentamethylphenylacetonitrile Chemistry
Elucidation of Reaction Mechanisms
Understanding the precise pathway of a reaction is fundamental to controlling its outcome. This section details the mechanistic investigations into key reactions involving Pentamethylphenylacetonitrile, focusing on condensation reactions, the influence of catalysis, and the transient species formed during these transformations.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org In the context of this compound, the methylene (B1212753) (-CH2-) group adjacent to the electron-withdrawing nitrile (-CN) group serves as the active hydrogen component. The reaction is typically facilitated by a weak base, such as an amine. wikipedia.org
The mechanism proceeds through several key steps:
Deprotonation: The basic catalyst (B:) abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the nitrile group is crucial for acidifying this proton, enabling its removal by a mild base. wikipedia.org
Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone (R-CO-R'). This step results in the formation of a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst (BH+), to yield a β-hydroxynitrile adduct. This adduct is the initial aldol-type addition product.
Dehydration: The β-hydroxynitrile often undergoes spontaneous dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated nitrile product. This elimination is frequently driven by the formation of an extended conjugated system and is often facilitated by the reaction conditions.
A variation of this mechanism can occur when a secondary amine like piperidine (B6355638) is used as a catalyst. In this pathway, the amine first reacts with the carbonyl compound to form an iminium ion, which is a more potent electrophile. The enolate of this compound then attacks this iminium ion. organic-chemistry.orgresearchgate.net
Table 1: Key Steps in the Knoevenagel Condensation of this compound
| Step | Description | Key Species Involved |
| 1 | Enolate Formation | This compound, Base (e.g., Piperidine) |
| 2 | Nucleophilic Addition | This compound Carbanion, Carbonyl Compound |
| 3 | Proton Transfer | Alkoxide Intermediate, Conjugate Acid of Base |
| 4 | Dehydration | β-Hydroxynitrile, Formation of α,β-Unsaturated Product |
Catalysis is essential for enhancing the efficiency and selectivity of many organic reactions. This compound can participate in reactions employing both phase-transfer catalysis and transition metal catalysis, each with a distinct mechanistic cycle.
Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions where reactants are located in different immiscible phases (e.g., an aqueous phase and an organic phase). ptfarm.pl For a reaction involving this compound, such as alkylation, the cycle typically involves a quaternary ammonium (B1175870) salt (Q⁺X⁻) as the catalyst. princeton.eduacsgcipr.org
The catalytic cycle can be described as follows:
Anion Generation: In the aqueous (or solid) phase, a base (like NaOH) deprotonates this compound at the interface between the two phases, forming the organic-insoluble carbanion.
Ion Exchange: The phase-transfer catalyst's cation (Q⁺) exchanges its counter-ion (X⁻) for the this compound carbanion at the interface, forming a lipophilic ion pair [Q⁺][this compound⁻]. ptfarm.pl
Transfer to Organic Phase: This ion pair is soluble in the organic phase and migrates from the interface into the bulk organic solvent, where the other reactant (e.g., an alkyl halide) is located. biomedres.us
Reaction: In the organic phase, the "naked" and highly reactive carbanion performs a nucleophilic attack on the electrophile (e.g., an SN2 reaction with an alkyl halide).
Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) is paired with the leaving group anion (e.g., Br⁻). This new ion pair, [Q⁺][Br⁻], migrates back to the interface to begin another cycle. princeton.edu
Transition Metal Catalysis: Transition metals are widely used to catalyze a variety of transformations, including cross-coupling and cyanation reactions. rsc.orgrsc.orgnih.gov A hypothetical cross-coupling reaction involving this compound could proceed via a palladium-catalyzed mechanism, such as the Buchwald-Hartwig amination or a similar C-N bond-forming reaction.
A generalized catalytic cycle for a palladium-catalyzed reaction might include:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) complex (Ar-Pd-X).
Ligand Exchange/Deprotonation: The this compound anion (generated by a base) could potentially displace the halide ligand on the palladium complex.
Reductive Elimination: The two organic fragments (the aryl group and the this compound group) are coupled and eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The specifics of the cycle, including the ligands on the metal and the nature of the intermediates, are highly dependent on the particular reaction. nih.govresearchgate.net
Reaction intermediates are chemical species that are formed from the reactants and react further to give the products of a chemical reaction. wikipedia.orgtaylorandfrancis.com They typically exist at a local energy minimum along the reaction coordinate and have a finite, albeit often short, lifetime. fiveable.melumenlearning.com
In the reactions involving this compound, several key intermediates can be identified:
Carbanions/Enolates: The resonance-stabilized carbanion of this compound is a crucial intermediate in base-catalyzed reactions like the Knoevenagel condensation and PTC alkylations. Its formation is the initial step that activates the molecule for subsequent nucleophilic attack. slideshare.net
Iminium Ions: In amine-catalyzed Knoevenagel condensations, the iminium ion formed from the reaction of the amine catalyst with the carbonyl compound is a key electrophilic intermediate. researchgate.net
Quaternary Ammonium Ion Pairs: In phase-transfer catalysis, the lipophilic ion pair formed between the quaternary ammonium cation and the this compound carbanion is the essential intermediate responsible for transporting the nucleophile into the organic phase. biomedres.us
Organometallic Complexes: In transition metal-catalyzed reactions, various organopalladium(II) or other metal complexes serve as intermediates. nih.gov These species are formed during steps like oxidative addition and are consumed during reductive elimination. Their characterization, often through spectroscopic means, is vital for understanding the catalytic cycle. researchgate.net
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools to complement experimental studies by modeling molecular structures, energies, and reaction pathways. youtube.com These theoretical approaches allow for a deeper understanding of the factors governing the reactivity of this compound at an electronic level.
Molecular modeling and geometry optimization are computational procedures used to determine the most stable three-dimensional arrangement of atoms in a molecule. pennylane.ai This is achieved by finding the coordinates on the potential energy surface where the net forces on the atoms are zero, corresponding to an energy minimum. pennylane.airesearchgate.net
For this compound, geometry optimization calculations, typically using Density Functional Theory (DFT) or other quantum mechanical methods, would yield key structural parameters. researchgate.net These parameters provide a quantitative description of the molecule's shape in its lowest energy state.
Table 2: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Description | Predicted Value |
| C-C (ring) | Average bond length in the pentamethylphenyl ring | ~1.40 Å |
| C-CH₂ | Bond length between the ring and the methylene carbon | ~1.51 Å |
| CH₂-CN | Bond length between the methylene carbon and the nitrile carbon | ~1.47 Å |
| C≡N | Bond length of the nitrile triple bond | ~1.16 Å |
| C-C-C (ring angle) | Average internal angle of the phenyl ring | ~120.0° |
| Ring-C-C (angle) | Bond angle involving the phenyl ring, methylene, and nitrile carbons | ~112.0° |
Note: These values are illustrative and would be precisely determined by specific computational methods.
Electronic structure analysis investigates the distribution of electrons within a molecule, providing insights into its reactivity, stability, and spectroscopic properties. researchgate.net For this compound, this analysis helps explain the influence of its distinct functional groups: the electron-donating pentamethylphenyl group and the electron-withdrawing nitrile group.
Key aspects of electronic structure analysis include:
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. chemrxiv.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, NBO would quantify the negative charge on the nitrile nitrogen and the acidic nature of the α-hydrogens.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. researchgate.net For this molecule, it would show negative potential (red) around the nitrile nitrogen, indicating a site for electrophilic attack, and positive potential (blue) around the acidic methylene protons. researchgate.net
Table 3: Illustrative Electronic Properties of this compound from Computational Analysis
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Related to ionization potential and nucleophilicity |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to electron affinity and electrophilicity |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and electronic excitation energy |
| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular interactions and solubility |
| NBO Charge on α-Carbon | Calculated partial charge on the methylene carbon | Reflects the influence of adjacent electron-withdrawing/donating groups |
Transition State Theory and Reaction Pathway Prediction
Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates of elementary chemical reactions. wikipedia.org It postulates the existence of a high-energy intermediate state, known as the activated complex or transition state, which exists in a quasi-equilibrium with the reactants. wikipedia.orgdalalinstitute.com The rate of a reaction is then determined by the concentration of this activated complex and the frequency at which it converts to products. wikipedia.org
For a hypothetical reaction involving this compound, TST would be employed to understand the energy profile of the reaction pathway. The transition state would represent the highest energy point on the reaction coordinate, a transient molecular arrangement where bonds are in the process of breaking and forming. libretexts.org The structure of this transition state would be crucial in determining the reaction's feasibility and rate.
Reaction pathway prediction, often aided by computational chemistry, would aim to map out the lowest energy path from reactants to products. nih.govresearchgate.net This involves calculating the potential energy surface for the reacting system. For this compound, this would mean modeling how the energy of the system changes as the nitrile group and the pentamethylphenyl group interact with other reactants. These predictions are vital for understanding reaction mechanisms and for designing new synthetic routes. arxiv.orgchemrxiv.orgnih.gov However, specific computational studies predicting reaction pathways for this compound are not available in the reviewed literature.
Kinetic and Thermodynamic Analyses
Reaction Rate Determinations and Order Studies
The determination of a reaction rate involves measuring the change in concentration of a reactant or product over time. youtube.com Experimental techniques such as spectroscopy or chromatography are commonly used for this purpose. metu.edu.tr For reactions of this compound, one would monitor the disappearance of the nitrile or the appearance of a product at various time intervals under controlled conditions.
A hypothetical rate law for a reaction involving this compound (PMPA) and another reactant (B) could be expressed as:
Rate = k[PMPA]m[B]n
Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. There is currently no available experimental data to establish the rate laws for reactions involving this compound.
Below is a representative data table illustrating how reaction order is determined using the method of initial rates for a generic reaction.
| Experiment | Initial [A] (M) | Initial [B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |
| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can significantly influence the rate and outcome of a chemical reaction. wikipedia.org Solvents can affect reactivity by stabilizing or destabilizing the reactants, products, and, most importantly, the transition state. wikipedia.orgiupac.org The polarity and dielectric constant of the solvent are key factors that affect rate constants. ajgreenchem.com
For reactions involving this compound, changing the solvent could lead to different reaction rates and potentially different products. A polar solvent might stabilize a polar transition state more effectively than the reactants, thus accelerating the reaction. wikipedia.org Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate would decrease. wikipedia.orgchemrxiv.org
The effect of the solvent on selectivity is also a critical consideration. A particular solvent might favor one reaction pathway over another, leading to a higher yield of a specific product. This is a powerful tool for controlling the outcome of a reaction. Detailed studies on the effect of different solvents on the kinetics and selectivity of reactions with this compound have not been found in the literature.
The following table demonstrates the general effect of solvent polarity on the rate of a reaction based on the nature of the reactants and the transition state.
| Reactant Polarity | Transition State Polarity | Effect of Increasing Solvent Polarity on Rate |
| Neutral | More Polar | Increase |
| Charged | Less Charged | Decrease |
| Neutral | Similar Polarity | Little to no effect |
Isotope Effect Studies for Rate-Determining Steps
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. nih.govprinceton.edu This technique involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and measuring the effect on the reaction rate. ias.ac.in
If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a primary kinetic isotope effect is typically observed, where the reaction rate is slower with the heavier isotope. nih.govprinceton.edu This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy. ox.ac.uk
Secondary kinetic isotope effects can also occur when the isotopically substituted atom is not directly involved in bond breaking or making in the rate-determining step. ias.ac.in These effects are generally smaller and can provide information about changes in hybridization or steric environment at the transition state. ias.ac.in
For this compound, one could, for example, replace the hydrogens on the methyl groups with deuterium (B1214612) to probe for secondary isotope effects that might reveal details about the transition state structure. No such isotope effect studies for reactions involving this compound have been reported in the scientific literature.
Despite a comprehensive search of available scientific literature, no specific information was found regarding the applications of the chemical compound "this compound" in the advanced areas of synthetic chemistry as outlined in the user's request. Extensive searches were conducted to identify its role as a core synthetic building block, an intermediate in the total synthesis of complex organic molecules, a scaffold for pharmaceutical and bioactive compound synthesis, or as a precursor in materials science and polymer chemistry.
It is possible that this compound is a compound with limited or undocumented applications in the specified fields of advanced synthetic chemistry. Without verifiable sources, generating an article would not meet the required standards of scientific accuracy and would risk providing misleading information. Therefore, this request cannot be fulfilled at this time.
Advanced Applications and Utilization in Synthetic Chemistry
Pentamethylphenylacetonitrile as a Core Synthetic Building Block
Precursor in Materials Science Applications
Synthesis of Dyes and Optoelectronic Materials
While direct and extensive research detailing the use of this compound as a primary precursor for dyes and optoelectronic materials is not widely documented, the structural characteristics of the molecule suggest a potential role based on established principles in materials chemistry. The key lies in the influence of the bulky pentamethylphenyl substituent on the photophysical properties of potential dye systems.
A common challenge in the design of functional dyes, particularly for solid-state applications like organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs), is the phenomenon of aggregation-caused quenching (ACQ). When dye molecules pack closely together in a co-facial π–π stacking arrangement, it can create non-radiative decay pathways, diminishing or quenching their fluorescence.
The introduction of large, sterically hindering groups is a well-established strategy to mitigate this effect. mdpi.comrsc.org The pentamethylphenyl group in this compound is exceptionally bulky. If this moiety were incorporated into a larger chromophore system, it would effectively insulate the emissive core, preventing the close approach of adjacent molecules. This steric hindrance can disrupt π–π stacking, thereby preserving the molecule's fluorescence in the solid state and enhancing the performance of an optoelectronic device.
Table 1: Influence of Bulky Substituents on Dye Properties
| Property | Unsubstituted Aromatic Dye | Dye with Bulky Substituent (e.g., Pentamethylphenyl) | Rationale |
| Solid-State Fluorescence | Often weak or quenched | Potentially strong | Steric hindrance reduces aggregation-caused quenching. mdpi.com |
| Solubility | Moderate to low | Generally increased | Bulky groups can disrupt crystal packing, improving solubility in organic solvents. |
| Film Morphology | Can form crystalline domains | Tends to form amorphous films | The irregular shape prevents ordered packing, which can be beneficial for certain device architectures. |
Contribution to Heterocyclic Chemistry
Arylacetonitriles are valuable and versatile building blocks in the synthesis of a wide array of heterocyclic compounds. The reactivity stems from two main features: the activated methylene (B1212753) group (—CH2—) adjacent to the nitrile and phenyl groups, and the nitrile group (—C≡N) itself, which can participate in cyclization reactions.
Although specific examples employing this compound are not prevalent in the literature, its functional groups make it a candidate for several classical and modern heterocyclic syntheses. The activated methylene protons can be readily removed by a base, generating a nucleophilic carbanion that can react with various electrophiles to initiate ring formation.
One of the foundational reactions for this class of compounds is the Thorpe-Ziegler reaction . This reaction involves the base-catalyzed intramolecular self-condensation of a dinitrile to form an enamine, which upon hydrolysis yields a cyclic ketone. buchler-gmbh.comwikipedia.orgchem-station.com While this is an intramolecular process, the intermolecular version, the Thorpe reaction, demonstrates the fundamental reactivity of the nitrile and the adjacent methylene group, which could be exploited in reactions with other molecules to form heterocycles. lscollege.ac.in
Table 2: Potential Heterocyclic Syntheses Using Arylacetonitrile Scaffolds
| Reaction Name | Reactants | Resulting Heterocycle | Role of Arylacetonitrile |
| Gewald Reaction | Arylacetonitrile, a carbonyl compound, elemental sulfur | Substituted Thiophene (B33073) | Provides two carbon atoms of the thiophene ring. |
| Pyridine (B92270) Synthesis | Arylacetonitrile, α,β-unsaturated ketone (Michael addition) | Dihydropyridine, which can be oxidized to Pyridine | Acts as the nucleophile in a Michael addition reaction, forming part of the pyridine ring. |
| Pyrimidine (B1678525) Synthesis | Arylacetonitrile, Amidines or Guanidine | Aminopyrimidine | The nitrile and methylene groups react with the dinucleophile to form the pyrimidine core. |
The presence of the pentamethylphenyl group would likely impart unique solubility properties to the resulting heterocyclic products and could sterically influence the regioselectivity of certain reactions.
Exploration in Supramolecular Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. chem-station.com A key sub-discipline is crystal engineering, which involves the design and synthesis of solid-state structures with desired physical and chemical properties by controlling how molecules arrange themselves in a crystal lattice. rsc.org
In this context, the pentamethylphenyl group of this compound is its most significant feature. This large, rigid, and symmetrically substituted group can act as a powerful "tecton," a building block whose steric demands dictate the packing arrangement of molecules in the solid state. Its significant bulk can prevent the formation of common, densely packed structures and instead direct the assembly towards more open or unusual architectures held together by weaker interactions like C—H···π or C—H···N hydrogen bonds.
By modifying the substitution pattern on the phenyl ring, chemists can fine-tune intermolecular interactions. The five methyl groups on this compound provide a "greasy" hydrocarbon surface, promoting van der Waals interactions while also being capable of participating in weak hydrogen bonds. The interplay between the steric bulk of this group and the potential hydrogen bonding sites of the nitrile group makes this compound an interesting candidate for designing complex, multi-component co-crystals.
Table 3: Role of Sterically Demanding Groups in Supramolecular Chemistry
| Supramolecular Concept | Function of Bulky Group (e.g., Pentamethylphenyl) | Potential Outcome |
| Crystal Packing Control | Acts as a steric director, preventing dense packing motifs. | Formation of predictable, less common crystal polymorphs; creation of porous materials. |
| Host-Guest Chemistry | Can form part of a larger host molecule, creating a sterically defined cavity. | Selective binding of small guest molecules based on size and shape complementarity. |
| Polymorphism Control | The rigid nature of the group can limit the number of accessible conformations, reducing the likelihood of unwanted polymorphs. | Improved consistency and physical properties (e.g., solubility, stability) in pharmaceutical or materials science. |
| Self-Assembly | Directs the formation of specific supramolecular assemblies (e.g., dimers, ribbons, sheets) through predictable steric and weak interactions. | Bottom-up construction of functional nanomaterials. |
The exploration of this compound in this area focuses on leveraging its pronounced steric profile to achieve precise control over molecular self-assembly and solid-state architecture.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Pentamethylphenylacetonitrile Transformations
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. Key areas of investigation include the use of sustainable metals and the advancement of non-metal-based catalysis.
Sustainable and Earth-Abundant Metal Catalysis
In recent years, a significant shift towards the use of earth-abundant metals in catalysis has been observed, driven by the need for more sustainable and economical chemical processes. chemnest.com Metals such as iron, cobalt, nickel, and manganese are emerging as viable alternatives to precious metals like palladium and platinum. nih.gov While specific applications to this compound are still emerging, the broader success of these metals in catalyzing reactions of aryl nitriles suggests their potential applicability.
Research has demonstrated that catalysts based on 3d transition metals are instrumental in developing versatile tools for organic synthesis. beilstein-journals.org For instance, iron and cobalt catalysts have shown promise in alkene and alkyne hydrofunctionalization reactions. ed.ac.uk A significant advancement in this area is the development of simple activation methods, such as the use of sodium tert-butoxide, which allows for the use of air- and moisture-stable precatalysts, making these catalytic systems more accessible and practical for a wider range of applications. ed.ac.uk
The application of these earth-abundant metal catalysts to sterically hindered substrates like this compound is a key area for future research. The unique electronic and steric properties of the pentamethylphenyl group may influence catalyst activity and selectivity, necessitating the design of tailored ligand systems to achieve efficient transformations.
Advancements in Organocatalysis and Biocatalysis
Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary and often more sustainable approach to metal-based catalysis. The field has seen significant progress in developing catalysts for a wide range of transformations, including those involving sterically demanding substrates. High-level computational methods are being employed to understand the delicate balance of steric and dispersion interactions that govern the stereoselectivity in organocatalytic reactions, which can aid in the rational design of new catalysts. nih.govnih.govresearchgate.net For instance, axially chiral styrene-based organocatalysts have been designed and successfully applied in asymmetric cascade reactions, with their efficacy being rationalized through experimental and computational studies. rsc.org The application of such catalysts to transformations of this compound could lead to novel, enantioselective synthetic routes.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, presents another green and highly selective alternative. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and enantioselectivity. mdpi.com While direct biocatalytic transformations of this compound have not been extensively reported, the potential exists for enzymatic processes such as deracemization of related chiral aryl compounds. mdpi.com For example, hydrolases have been successfully used for the kinetic resolution of fluorinated arylcarboxylic acid esters, yielding products with high enantiomeric purity. mdpi.com Exploring the vast diversity of microbial enzymes could uncover biocatalysts capable of acting on the unique structure of this compound.
Exploration of Unprecedented Reactivity Modes for Arylacetonitriles
The unique electronic and steric environment of this compound makes it a candidate for exhibiting novel reactivity. The bulky pentamethylphenyl group can influence the acidity of the benzylic protons and the accessibility of the nitrile group, potentially leading to reaction pathways not observed for less substituted arylacetonitriles.
One area of interest is the addition of organometallic reagents to the nitrile functionality. While the reaction of Grignard reagents with nitriles is a classic transformation, the steric hindrance in this compound could significantly impact the reaction rate and outcome. olemiss.edu Recent studies have shown that zinc(II)ates, generated in situ from Grignard reagents and catalytic zinc chloride, can effectively promote the addition to sterically demanding aromatic nitriles. rsc.org This suggests a potential avenue for the efficient functionalization of this compound. Furthermore, computational studies on the addition of allyl Grignard reagents to nitriles are providing deeper mechanistic insights, which could be leveraged to control the chemoselectivity of these reactions. uclm.es
Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)
The integration of modern synthetic technologies like flow chemistry and automated synthesis offers significant advantages for the preparation and transformation of complex molecules like this compound.
Flow chemistry , where reactions are performed in a continuously flowing stream, provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, efficiency, and scalability. rsc.orgsyrris.jp This methodology is particularly well-suited for multistep syntheses, as it allows for the seamless integration of reaction, separation, and analysis steps. nih.gov The synthesis of various nitrile compounds has been successfully demonstrated in flow, including cyanide-free methods that enhance the safety profile of these processes. rsc.org While specific flow syntheses of this compound are yet to be widely reported, the established protocols for other aryl nitriles provide a strong foundation for future development. nih.gov
Automated synthesis platforms are revolutionizing chemical research by enabling high-throughput experimentation and the rapid generation of compound libraries. These systems can accelerate the discovery of new reactions and the optimization of existing ones. chemrxiv.org Automated platforms have been developed for various synthetic transformations, including library synthesis in continuous flow. vapourtec.comnih.gov The application of these technologies to this compound could facilitate the rapid exploration of its chemical space and the discovery of derivatives with interesting properties.
Application of Advanced Spectroscopic and Analytical Techniques in Mechanistic Studies
A thorough understanding of reaction mechanisms is essential for the development of new and improved synthetic methods. Advanced spectroscopic and analytical techniques are playing an increasingly important role in elucidating the intricate details of chemical transformations.
Operando spectroscopy , which involves the characterization of a catalyst or reaction mixture under actual reaction conditions, is a particularly powerful tool. ethz.ch Techniques such as operando infrared (IR) spectroscopy can provide valuable information about reaction intermediates and the nature of active catalytic sites. ornl.govunito.itresearchgate.net The application of these methods to catalytic transformations of this compound could reveal key mechanistic details that are not accessible through traditional analytical techniques.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for monitoring reaction progress and identifying transient intermediates. For example, in-situ NMR has been used to study the reaction between nitriles and Grignard reagents, providing insights into the stability of reaction intermediates. uclm.es Such studies on this compound could help to rationalize its reactivity and guide the development of more efficient synthetic protocols.
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials.
Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net For this compound, DFT studies could provide insights into the effects of the pentamethylphenyl group on the electronic properties of the nitrile functionality and the acidity of the benzylic protons. nih.gov This information can be used to predict the reactivity of the molecule and to design derivatives with tailored electronic properties. DFT has also been a valuable tool in understanding the stereocontrolling factors in organocatalysis, which could be applied to the design of catalysts for asymmetric transformations of this compound. researchgate.net
In silico screening of virtual libraries of this compound derivatives can be used to identify candidates with desired properties for various applications. This computational approach can significantly accelerate the discovery process by prioritizing the synthesis and testing of the most promising compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pentamethylphenylacetonitrile, and what key parameters optimize reaction yield?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. Optimization parameters include temperature (70–100°C for 12–24 hours), solvent polarity (e.g., dichloromethane or acetonitrile), and catalyst selection (e.g., Lewis acids like AlCl₃). Yield improvements (≥80%) are achieved by controlling steric hindrance from methyl groups and using inert atmospheres to prevent side reactions. Characterization via <sup>1</sup>H NMR (δ 2.1–2.3 ppm for methyl protons) and GC-MS ensures purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- <sup>13</sup>C NMR : Methyl carbons appear at δ 18–22 ppm; nitrile carbon at δ 120–125 ppm.
- IR : Strong absorption at ~2240 cm<sup>-1</sup> (C≡N stretch).
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.5 minutes.
- Table 1 : Key Spectral Data
| Technique | Key Peaks/Features |
|---|---|
| <sup>1</sup>H NMR | δ 2.1–2.3 (s, 15H, 5×CH₃) |
| IR | 2240 cm<sup>-1</sup> (C≡N) |
| GC-MS | m/z 201 (M⁺) |
Advanced Research Questions
Q. How do steric effects from the pentamethylphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : Steric hindrance from methyl groups reduces accessibility to the nitrile moiety, lowering reaction rates in Pd-catalyzed couplings. To study this:
- Compare turnover frequencies (TOF) with less-hindered analogs (e.g., phenylacetonitrile) using kinetic experiments.
- Apply density functional theory (DFT) to model transition states (e.g., bond angles >120° indicate steric strain).
- Use X-ray crystallography to confirm spatial arrangements .
Q. How can researchers resolve contradictions in reported solvent effects on this compound’s stability?
- Methodological Answer :
- Step 1 : Replicate conflicting studies under identical conditions (e.g., 25°C, 0.1 M concentration).
- Step 2 : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Step 3 : Apply multivariate analysis to isolate variables (e.g., trace water in solvents, oxygen levels).
- Statistical Note : Report p-values (<0.05) and confidence intervals (95%) to validate significance .
Q. What computational strategies predict the compound’s behavior in novel catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interaction energies (e.g., binding to Pd(0) catalysts).
- QSPR Models : Corrate Hammett σm values with reaction rates.
- Validation : Compare computational results with experimental TOF data; discrepancies >10% require re-evaluation of force field parameters .
Data Analysis and Interpretation
Q. How should researchers address outliers in kinetic studies involving this compound?
- Methodological Answer :
- Identify : Use Grubbs’ test (α=0.05) to detect statistical outliers.
- Root Cause : Check for impurities via LC-MS or unaccounted side reactions (e.g., hydrolysis to amides).
- Reporting : Disclose outlier removal criteria in supplementary materials to ensure transparency .
Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer :
- Documentation : Provide exact stoichiometry (e.g., 1.05 eq. of KCN to avoid excess), stirring rates (≥500 rpm), and drying protocols for hygroscopic intermediates.
- Collaborative Trials : Share samples with independent labs for cross-validation of NMR and melting point data .
Ethical and Reporting Standards
Q. How should researchers ethically report negative results in this compound studies?
- Methodological Answer :
- Contextualize : Discuss how negative data (e.g., failed catalytic cycles) inform mechanistic understanding.
- FAIR Principles : Deposit raw data in repositories (e.g., Zenodo) with DOIs for future meta-analyses .
Table 2: Common Pitfalls and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
